molecular formula C19H24N2O3S B486240 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 428492-14-2

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B486240
CAS No.: 428492-14-2
M. Wt: 360.5g/mol
InChI Key: LMKSDTMZECPPEP-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a methoxy-dimethylphenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl and piperazine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzoic acid, while reduction of the sulfonyl group can produce 4-methoxy-2,5-dimethylphenyl sulfide.

Scientific Research Applications

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine

Uniqueness

1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine is unique due to the specific substitution pattern on the phenyl ring and the presence of both methoxy and dimethyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-15-14-19(16(2)13-18(15)24-3)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKSDTMZECPPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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